3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. This compound features a unique molecular structure characterized by a quinazolinone core, a hexyl group at the 3-position, and a sulfanyl group at the 2-position. Quinazolinone derivatives are known for their diverse biological activities, making them significant in pharmaceutical research and development. The compound's potential therapeutic applications have led to extensive studies in medicinal chemistry and drug design.
3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a sulfanyl-substituted quinazolinone. It can be sourced through various synthetic routes that involve the reaction of anthranilic acid or its derivatives with aldehydes or ketones, followed by cyclization with thiourea or similar reagents. This compound is part of a broader class of compounds that exhibit various biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 3-hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Common solvents include ethanol or methanol, and the use of catalysts can enhance the efficiency of the synthesis. In industrial settings, continuous flow reactors are employed to allow precise control over reaction parameters such as temperature and pressure, which can significantly improve yield and reduce reaction times .
The molecular formula for 3-hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is . Key spectral data for characterization typically includes:
3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:
These reactions are influenced by the electronic nature of substituents on the quinazolinone core and can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 3-hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific biological targets such as enzymes or receptors. The phenyl group enhances binding affinity to these targets, while the sulfanyl group may participate in redox reactions that modulate biological activity. The quinazolinone core is known to influence various signaling pathways, contributing to its pharmacological effects .
Key physical properties include:
Chemical properties include:
3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
The 3,4-dihydroquinazolin-4-one scaffold’s significance arises from its capacity to engage in multivalent interactions with biological macromolecules. The C4 carbonyl and N1 nitrogen form critical hydrogen bonds with target proteins, analogous to ATP’s interactions with kinases [9]. Furthermore, the partial saturation of the pyrimidinone ring introduces planarity distortion, enhancing selectivity by reducing off-target binding. This geometric feature distinguishes it from fully aromatic quinazolines, moderating metabolic oxidation while preserving affinity [1]. The scaffold’s conformational rigidity also minimizes entropic penalties upon binding, improving binding kinetics. Crystallographic studies of EGFR inhibitors confirm that substitutions at C2 and N3 occupy distinct hydrophobic pockets inaccessible to flat heterocycles [9]. This adaptability enables the scaffold to serve as a template for anticancer, antimicrobial, and antiviral agents, exemplified by clinical drugs like Erlotinib (an N3-aryl derivative) .
Quinazolinone derivatives emerged as therapeutic agents in the mid-20th century, with initial interest focused on simple 2-substituted variants for CNS modulation. The 1960s–1980s saw methodological advances in scaffold synthesis, particularly acid- or base-catalyzed cyclocondensation of anthranilamide with aldehydes/ketones, enabling diverse N3-alkyl and aryl substitutions [1]. The 1990s marked a turning point with the conceptualization of quinazolinones as "privileged structures" capable of high-affinity interactions across receptor classes [1] . This era yielded first-generation drugs like Alfuzosin (an N3-alkylated derivative for hypertension), validating the scaffold’s clinical utility. The 2000s–present witnessed targeted applications, exploiting structural insights for kinase inhibition:
Table 2: Milestones in Quinazolinone-Based Drug Development
Era | Key Advance | Clinical Agent | Indication | ||
---|---|---|---|---|---|
1970s | Synthesis of 2-alkylthio variants | Methaqualone* | Sedative | ||
1990s | N3-Aryl substitutions for GPCR modulation | Alfuzosin | Benign prostatic hyperplasia | ||
2000s | EGFR-targeted 4-anilinoquinazolines | Erlotinib, Gefitinib | Non-small cell lung cancer | ||
2010s–Present | Hybrid scaffolds for dual-target inhibition | Compound II (quinazolin-4-one/cyanopyridinone) | Broad-spectrum anticancer |
*Withdrawn due to safety issues; included for historical context. Source: [9]
Contemporary research focuses on molecular hybridization, fusing quinazolinones with complementary pharmacophores (e.g., cyanopyridones) to overcome resistance via polypharmacology [9].
Substituents at N3 and C2 critically define the pharmacodynamic and pharmacokinetic behavior of 3,4-dihydroquinazolin-4-ones. The hexyl group (N3-substituent) is a lipophilic modulator that enhances membrane permeability and influences target engagement:
The sulfanyl group (-SH) at C2 provides nucleophilic reactivity and metal-chelating capacity:
Table 3: Impact of Hexyl and Sulfanyl Groups on Physicochemical Properties
Substituent | Property Modified | Effect | Biological Consequence | ||
---|---|---|---|---|---|
Hexyl (N3) | Lipophilicity (log P) | Increase by 2–3 units vs. methyl | Enhanced passive diffusion, tissue penetration | ||
Hexyl (N3) | Metabolic Stability | Shields carbonyl from oxidation | Reduced CYP3A4-mediated clearance | ||
Sulfanyl (C2) | Electronic Polarizability | Lowers pKa of adjacent N1-H (~7.5) | Facilitates salt-bridge formation in targets | ||
Sulfanyl (C2) | Redox Activity | Susceptible to oxidation to sulfinic/sulfonic acids | Tunable prodrug activation in hypoxic environments (e.g., tuberculosis granulomas) |
In 3-hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, these groups synergize: the sulfanyl group anchors the molecule to catalytic sites, while the hexyl chain augments residence time via hydrophobic stabilization. This is evidenced by enhanced potency in analogues like 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (antimicrobial IC₅₀: 3–5 μM) [5] and 3-(5-methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (EGFR Ki: 0.061 μM) . The hexyl variant’s extended chain may further optimize these interactions for underexplored targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: